molecular formula C44H67N15O13S2 B3030844 31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid CAS No. 97474-88-9

31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid

Katalognummer: B3030844
CAS-Nummer: 97474-88-9
Molekulargewicht: 1078.2 g/mol
InChI-Schlüssel: MIHUXUMZEJHQNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid is a useful research compound. Its molecular formula is C44H67N15O13S2 and its molecular weight is 1078.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H67N15O13S2/c1-21(2)34-41(69)51-16-33(63)58-35(22(3)4)42(70)54-27(6-5-11-49-44(46)47)38(66)57-31(43(71)72)19-74-73-18-26(45)36(64)55-29(13-24-14-48-20-52-24)39(67)56-30(17-60)37(65)50-15-32(62)53-28(40(68)59-34)12-23-7-9-25(61)10-8-23/h7-10,14,20-22,26-31,34-35,60-61H,5-6,11-13,15-19,45H2,1-4H3,(H,48,52)(H,50,65)(H,51,69)(H,53,62)(H,54,70)(H,55,64)(H,56,67)(H,57,66)(H,58,63)(H,59,68)(H,71,72)(H4,46,47,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHUXUMZEJHQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)C(C)C)CC2=CC=C(C=C2)O)CO)CC3=CN=CN3)N)C(=O)O)CCCN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H67N15O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1078.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid is a complex organic molecule with significant potential in biological applications. Its unique structure suggests various biological activities that can be explored for therapeutic purposes.

Chemical Structure and Properties

The compound features a multi-functional structure characterized by:

  • Amino groups that may enhance interactions with biological targets.
  • Hydroxymethyl and imidazole moieties , which could contribute to its solubility and reactivity.
  • Dithia and nonazacyclodotriacontane frameworks , providing structural rigidity and potential for specific binding interactions.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The amino groups may facilitate binding to enzyme active sites or allosteric sites.
  • Receptor Modulation : The compound could act as an agonist or antagonist at various receptors due to its structural diversity.
  • Cell Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that similar compounds exhibit promising antitumor effects. For instance:

  • Case Study : A related compound demonstrated inhibition of glioblastoma cell proliferation by inducing apoptosis through mitochondrial pathways .

Antimicrobial Properties

Research suggests that compounds with similar structural motifs possess antimicrobial properties:

  • Mechanism : These compounds disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Pharmacokinetics

The pharmacokinetic profile of the compound is crucial for understanding its therapeutic potential:

  • Solubility : Enhanced solubility due to hydroxymethyl groups can improve bioavailability.
  • Stability : The presence of multiple oxo groups may confer stability against metabolic degradation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of glioblastoma proliferation
AntimicrobialDisruption of bacterial membranes
Enzyme InteractionPotential modulation of enzyme activity

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 31-amino-7-[3-(diaminomethylideneamino)propyl] exhibit significant anticancer properties. The structural features of this compound may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies on glioblastoma—a highly aggressive brain tumor—suggest that such compounds can disrupt metabolic pathways essential for tumor survival and proliferation .

Drug Delivery Systems

The compound's unique structure allows for potential applications in targeted drug delivery systems. Its ability to form stable complexes with various biomolecules may facilitate the delivery of therapeutic agents directly to specific tissues or organs. This targeting capability is crucial for enhancing the efficacy of treatments while minimizing systemic side effects .

Biochemical Research

In biochemical research, this compound can serve as a tool for studying enzyme interactions and metabolic processes. Its structural complexity allows it to mimic natural substrates or inhibitors in enzymatic reactions, making it valuable for elucidating biochemical pathways and mechanisms .

Therapeutic Agent Development

The combination of amino acids and functional groups within the compound suggests potential as a therapeutic agent for various diseases beyond cancer. Its modifications could lead to derivatives with enhanced pharmacological properties suitable for treating conditions such as diabetes or cardiovascular diseases .

Case Study 1: Glioblastoma Treatment

A study investigating the effects of similar compounds on glioblastoma cells demonstrated that they could significantly reduce cell viability through apoptosis induction. The mechanism involved the inhibition of specific signaling pathways critical for tumor growth .

Case Study 2: Targeted Delivery Mechanisms

In preclinical models, formulations incorporating this compound showed improved delivery efficiency of nucleic acids to targeted organs. This was achieved through conjugation with ligands that bind specifically to receptors overexpressed in certain tissues .

Data Tables

Application Area Description References
Anticancer ActivityInhibits tumor growth in glioblastoma; induces apoptosis ,
Drug Delivery SystemsFacilitates targeted delivery of therapeutic agents ,
Biochemical ResearchServes as a substrate/inhibitor in enzymatic reactions ,
Therapeutic Agent DevelopmentPotential derivatives for treating diabetes and cardiovascular diseases ,

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this complex macrocyclic compound?

Methodological Answer: Adopt a hybrid computational-experimental approach. Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediate stability, then validate with iterative lab experiments. For example, ICReDD’s methodology integrates reaction path search algorithms with experimental feedback loops to narrow optimal conditions, reducing trial-and-error cycles . Factorial design (e.g., varying temperature, solvent polarity, and catalyst ratios) can systematically identify critical parameters affecting yield .

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer: Combine high-resolution analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from multiple functional groups.
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.
  • HPLC: Use reverse-phase columns with UV/Vis detection to assess purity. Reference methods from pharmaceutical analysis (e.g., quadruplicate runs for reproducibility) .

Q. What protocols ensure stability assessment of this compound under varying storage conditions?

Methodological Answer: Design accelerated stability studies:

  • Expose samples to controlled temperatures (4°C, 25°C, 40°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Monitor degradation via HPLC and LC-MS to identify decomposition products.
  • Cross-reference with stability profiles of structurally similar macrocycles (e.g., imidazole-containing compounds) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Follow institutional chemical hygiene plans. Require 100% proficiency in safety exams (e.g., hazard identification, spill management) before lab access. Use fume hoods for synthesis steps involving volatile intermediates, and enforce PPE protocols (gloves, lab coats, eye protection) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets or materials?

Methodological Answer: Leverage molecular dynamics (MD) simulations in software like COMSOL Multiphysics to model binding affinities or membrane permeability. Pair with AI-driven tools to analyze conformational flexibility of the macrocycle’s dithia-nonazacyclodotriacontane backbone . Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer: Apply multi-technique cross-validation:

  • Compare experimental NMR shifts with computed chemical shifts (DFT).
  • For crystalline samples, use synchrotron X-ray diffraction to resolve ambiguities in stereochemistry.
  • Reference quadruplicate sensory analysis frameworks (e.g., linking spectral data to computational outputs) to isolate artifacts .

Q. What methodologies elucidate the reaction mechanism of this compound’s formation?

Methodological Answer: Use kinetic isotope effects (KIE) and trapping of intermediates (e.g., freeze-quench techniques). Deploy in situ FTIR or Raman spectroscopy to monitor bond formation. ICReDD’s reaction path search algorithms can map transition states and identify rate-limiting steps .

Q. How can AI-driven platforms optimize experimental design for this compound’s functionalization?

Methodological Answer: Implement AI tools for autonomous experimentation:

  • Train neural networks on historical reaction data to predict optimal conditions (e.g., solvent, catalyst).
  • Use platforms like COMSOL for virtual screening of derivatization sites (e.g., hydroxyphenyl or imidazole groups) .
  • Integrate factorial design principles to minimize experimental runs .

Q. What strategies differentiate thermodynamic vs. kinetic control in macrocyclization steps?

Methodological Answer: Conduct time-resolved studies:

  • Vary reaction duration and quenching intervals to isolate kinetic products.
  • Use calorimetry to measure enthalpy changes, and DFT to compare relative stability of intermediates.
  • Apply ICReDD’s feedback loops to refine pathway predictions .

Q. How to integrate heterogeneous data (e.g., spectral, computational, biological) for comprehensive analysis?

Methodological Answer: Develop a centralized data pipeline:

  • Use cheminformatics tools (e.g., KNIME, Python libraries) to align NMR, MS, and simulation outputs.
  • Apply multivariate statistical analysis (PCA, PLS) to identify correlations between structural features and bioactivity.
  • Reference frameworks from sensory-chemistry integration studies to ensure data robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid
Reactant of Route 2
31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.